Cas no 87242-19-1 (Methyl 2-aminoheptanoate)
Methyl 2-aminoheptanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-aminoheptanoate
- NXLWJLAACOWDMK-UHFFFAOYSA-N
- Methyl 2-aminoheptanoate
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- Inchi: 1S/C8H17NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,3-6,9H2,1-2H3
- InChI Key: NXLWJLAACOWDMK-UHFFFAOYSA-N
- SMILES: O(C)C(C(CCCCC)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 115
- Topological Polar Surface Area: 52.3
Methyl 2-aminoheptanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-147637-1.0g |
methyl 2-aminoheptanoate |
87242-19-1 | 1g |
$1086.0 | 2023-05-24 | ||
| Enamine | EN300-147637-0.05g |
methyl 2-aminoheptanoate |
87242-19-1 | 0.05g |
$912.0 | 2023-05-24 | ||
| Enamine | EN300-147637-0.1g |
methyl 2-aminoheptanoate |
87242-19-1 | 0.1g |
$956.0 | 2023-05-24 | ||
| Enamine | EN300-147637-0.25g |
methyl 2-aminoheptanoate |
87242-19-1 | 0.25g |
$999.0 | 2023-05-24 | ||
| Enamine | EN300-147637-0.5g |
methyl 2-aminoheptanoate |
87242-19-1 | 0.5g |
$1043.0 | 2023-05-24 | ||
| Enamine | EN300-147637-2.5g |
methyl 2-aminoheptanoate |
87242-19-1 | 2.5g |
$2127.0 | 2023-05-24 | ||
| Enamine | EN300-147637-5.0g |
methyl 2-aminoheptanoate |
87242-19-1 | 5g |
$3147.0 | 2023-05-24 | ||
| Enamine | EN300-147637-10.0g |
methyl 2-aminoheptanoate |
87242-19-1 | 10g |
$4667.0 | 2023-05-24 | ||
| Enamine | EN300-147637-50mg |
methyl 2-aminoheptanoate |
87242-19-1 | 50mg |
$912.0 | 2023-09-29 | ||
| Enamine | EN300-147637-100mg |
methyl 2-aminoheptanoate |
87242-19-1 | 100mg |
$956.0 | 2023-09-29 |
Methyl 2-aminoheptanoate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Methyl 2-aminoheptanoate
Methyl 2-aminoheptanoate (CAS No. 87242-19-1): A Comprehensive Overview
Methyl 2-aminoheptanoate, identified by its Chemical Abstracts Service number CAS No. 87242-19-1, is a significant compound in the field of chemical and pharmaceutical research. This compound, with the molecular formula C9H19O2N, belongs to the class of amino esters and has garnered attention due to its potential applications in various biochemical processes.
The structure of Methyl 2-aminoheptanoate consists of a seven-carbon chain with an amine group (-NH2) at the second carbon and a methyl ester (-COOCH3) at the terminal carbon. This unique structural configuration makes it a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, Methyl 2-aminoheptanoate has been extensively studied for its role in drug discovery and development. Its ability to serve as a building block for more complex molecules has made it a valuable asset in synthetic chemistry. Researchers have leveraged its properties to create derivatives that exhibit enhanced bioactivity and improved pharmacokinetic profiles.
One of the most notable applications of Methyl 2-aminoheptanoate is in the synthesis of bioactive peptides and proteins. The compound's amino group allows for easy conjugation with other biomolecules, facilitating the creation of peptidomimetics that mimic the functionality of natural peptides. These peptidomimetics have shown promise in treating various diseases, including inflammatory disorders and neurodegenerative conditions.
Furthermore, Methyl 2-aminoheptanoate has been explored as a precursor in the production of chiral auxiliaries and catalysts. Its stereogenic center provides a platform for generating enantiomerically pure compounds, which are crucial in asymmetric synthesis. This application is particularly relevant in the pharmaceutical industry, where enantiopure drugs often exhibit superior therapeutic efficacy with fewer side effects.
The compound's role in material science is also noteworthy. Methyl 2-aminoheptanoate has been used to develop novel polymers and coatings that exhibit enhanced mechanical strength and biodegradability. These materials are particularly useful in medical applications, such as wound dressings and drug delivery systems.
Recent advancements in computational chemistry have further highlighted the importance of Methyl 2-aminoheptanoate. Molecular modeling studies have revealed its potential as a ligand in metal-organic frameworks (MOFs), which are gaining traction for their applications in gas storage, separation, and catalysis. The compound's ability to coordinate with transition metals makes it an attractive candidate for designing highly efficient MOFs.
In conclusion, Methyl 2-aminoheptanoate (CAS No. 87242-19-1) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its structural versatility, coupled with its reactivity, makes it an indispensable tool in synthetic chemistry and drug development. As research continues to uncover new uses for this compound, its significance in advancing scientific knowledge is bound to grow.
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